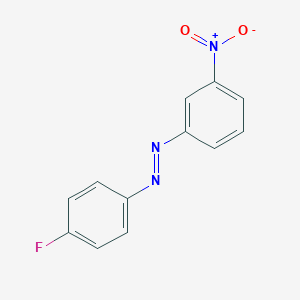
2-Ethyl-1,4-diiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1,4-diiodobenzene is an organic compound that belongs to the class of diiodobenzenes It consists of a benzene ring substituted with two iodine atoms at the 1 and 4 positions and an ethyl group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
2-Ethyl-1,4-diiodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions to ensure complete substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 2-ethylbenzene is reacted with iodine in the presence of a catalyst. This method allows for efficient large-scale production with high yields and purity.
化学反応の分析
Types of Reactions
2-Ethyl-1,4-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction, where it reacts with boronic acids to form biaryl compounds.
Reduction Reactions: The iodine atoms can be reduced to hydrogen atoms using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Reduction: Sodium borohydride in ethanol or methanol.
Major Products Formed
Substitution: Formation of compounds with different substituents replacing the iodine atoms.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 2-ethylbenzene.
科学的研究の応用
2-Ethyl-1,4-diiodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of conjugated polymers and other materials with interesting electronic properties.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Catalysis: It can be used as a precursor for the synthesis of catalysts used in various chemical reactions.
作用機序
The mechanism of action of 2-ethyl-1,4-diiodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the iodine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution and coupling reactions. The ethyl group at the 2 position can also influence the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
1,4-Diiodobenzene: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Methyl-1,4-diiodobenzene: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
2-Ethyl-1,3-diiodobenzene: Iodine atoms are at the 1 and 3 positions, resulting in different reactivity and selectivity.
Uniqueness
2-Ethyl-1,4-diiodobenzene is unique due to the presence of both iodine atoms and an ethyl group on the benzene ring. This combination of substituents provides a balance of steric and electronic effects, making it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
89976-52-3 |
|---|---|
分子式 |
C8H8I2 |
分子量 |
357.96 g/mol |
IUPAC名 |
2-ethyl-1,4-diiodobenzene |
InChI |
InChI=1S/C8H8I2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 |
InChIキー |
WBTOYDCQRYRSAH-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine](/img/structure/B14383819.png)
![8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14383821.png)

![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-3,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B14383837.png)
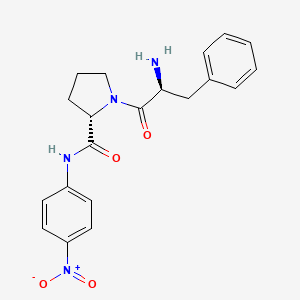

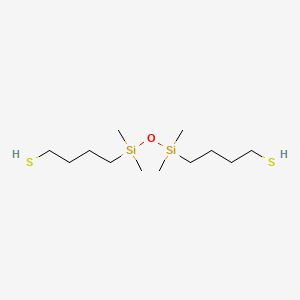
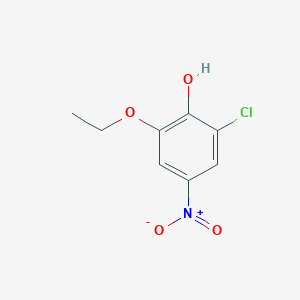
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)

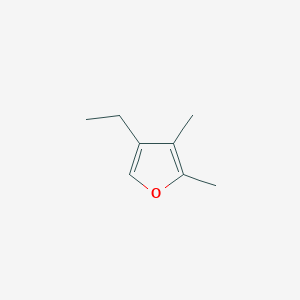
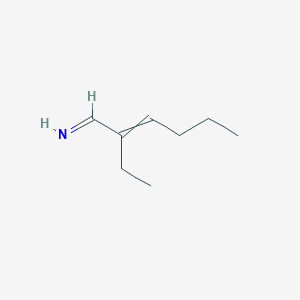
![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
